(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-(morpholinosulfonyl)benzoate
Description
Properties
IUPAC Name |
(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-morpholin-4-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O6S2/c1-12-15(22)21(17(28-2)19-18-12)11-27-16(23)13-3-5-14(6-4-13)29(24,25)20-7-9-26-10-8-20/h3-6H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWLYOSFDSMJKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)COC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically begins with the preparation of individual moieties, which are then linked via condensation reactions. Starting materials might include 4-(morpholinosulfonyl)benzoic acid and 6-methyl-3-(methylthio)-1,2,4-triazine-5-one, with reaction conditions tailored to facilitate esterification and other condensation reactions.
Esterification: : The carboxylic acid group on 4-(morpholinosulfonyl)benzoic acid reacts with the hydroxyl group of an alcohol intermediate in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Condensation: : The triazine moiety is coupled with the benzoate through a nucleophilic substitution, facilitated by base catalysts like sodium hydride in an aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial synthesis mirrors laboratory techniques but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the sulfur or nitrogen atoms under controlled conditions, potentially transforming into sulfoxide or nitroso derivatives.
Reduction: : Selective reduction at the carbonyl groups can yield alcohol derivatives.
Substitution: : Halogenation reactions might replace hydrogen atoms on the benzene ring or triazine ring with halides, altering the compound's properties.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Halogenating Agents: : Chlorine (Cl2), bromine (Br2), iodine (I2).
Major Products
Oxidation: : Oxidized sulfoxide derivatives.
Reduction: : Alcohols from carbonyl reductions.
Substitution: : Halogenated benzene or triazine derivatives.
Scientific Research Applications
The compound finds applications across diverse research domains:
Chemistry: : As a building block in organic synthesis, it aids in constructing more complex molecules.
Biology: : Investigated for its potential interactions with biological macromolecules.
Medicine: : Explored for its therapeutic potential, possibly functioning as a drug precursor.
Industry: : Used in material science for developing novel polymers and as a reagent in chemical processes.
Mechanism of Action
Its effects are mediated by interactions with specific molecular targets, such as enzymes or receptors, via binding to active sites or altering protein function. The morpholine and triazine groups are often critical in these interactions, modifying biological pathways and cellular responses.
Comparison with Similar Compounds
Structural Analogues with Triazine/Triazolone Cores
Compound 1 : Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate ()
- Core: 1,3,5-Triazine (vs. 1,2,4-triazinone in the target).
- Substituents: Bromo-formylphenoxy and methoxyphenoxy groups (vs. methylthio and sulfonylmorpholine in the target).
- Key Differences : The absence of a sulfonyl group and the presence of ether linkages reduce polarity compared to the target. The 1,3,5-triazine core may exhibit different reactivity in nucleophilic substitution reactions .
Compound 2 : 4-(5-Oxo-5H-1,2,4-dithiazol-3-yl)phenyl 4-methylbenzenesulfonate ()
- Core: 1,2,4-Dithiazol-5-one (vs. 1,2,4-triazinone).
- Substituents: Methylbenzenesulfonate ester (vs. morpholinosulfonyl benzoate).
- Key Differences: The dithiazolone core introduces sulfur atoms, which may enhance π-π stacking interactions (as observed in its crystal structure) but reduce metabolic stability compared to the triazinone. The methylbenzenesulfonyl group is less polar than the morpholinosulfonyl group .
Sulfonyl-Functionalized Analogues
Compound 3 : Metsulfuron-methyl ()
- Structure: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate.
- Core : 1,3,5-Triazine (herbicidal sulfonylurea).
- Comparison: While both compounds feature sulfonyl-linked benzoate esters, metsulfuron-methyl’s sulfonylurea bridge and 1,3,5-triazine core target plant acetolactate synthase.
Compound 4 : Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one derivatives ()
- Structure : Fused thiazolo-triazolone with acetyloxy and methoxy substituents.
- Comparison : The sulfonylmorpholine group in the target offers greater hydrophilicity compared to the acetyloxy-methoxy substituents in this compound. The fused thiazolo-triazolone core may confer rigidity, affecting binding affinity in biological systems .
Structural Similarity Analysis ()
- Tanimoto Coefficient: Computational analysis (if performed) would quantify overlap in functional groups (e.g., sulfonyl, triazinone). The target’s morpholinosulfonyl group distinguishes it from simpler sulfonates like .
Biological Activity
The compound (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-(morpholinosulfonyl)benzoate is a complex organic molecule with significant potential in pharmaceutical applications. Its unique structure, characterized by a triazine core, a methylthio group, and a morpholinosulfonyl moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C17H20N4O6S2
- Molecular Weight : 440.49 g/mol
- CAS Number : 877648-83-4
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The triazine ring and the methylthio group can modulate the activity of enzymes or receptors involved in various biochemical pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cellular processes.
- Receptor Modulation : It can alter receptor signaling pathways, impacting cellular responses.
- Antiproliferative Effects : Studies indicate its potential to inhibit cancer cell proliferation.
Biological Activity Overview
Preliminary studies have indicated that this compound exhibits several biological activities:
- Anticancer Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines, including non-small cell lung carcinoma (NSCLC).
- Antimicrobial Properties : Potential efficacy against bacterial infections has been suggested.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties.
Anticancer Activity
A study evaluated the anticancer effects of related compounds and highlighted the importance of structural modifications on biological activity. For instance, derivatives with morpholino groups demonstrated enhanced cytotoxicity against A549 and NCI-H23 lung cancer cell lines. The most potent derivatives showed IC50 values as low as 1.48 µM, comparable to established chemotherapeutics like staurosporine .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4b | A549 | 1.48 | Apoptosis induction |
| 15a | NCI-H23 | 0.49 | Cell cycle arrest |
| 16a | NCI-H23 | 1.52 | Apoptosis induction |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Similar triazine derivatives have been reported to possess antibacterial properties, which may extend to this compound as well.
Q & A
Q. Table 1. Key Analytical Techniques for Structural Validation
Q. Table 2. Synthetic Optimization via Design of Experiments (DoE)
| Variable | Range Tested | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Temperature | 0–80°C | 60°C | Maximizes triazinone coupling |
| Solvent | THF, DMF, DCM | DMF | Enhances sulfonation efficiency |
| Base | DIPEA, NaH, KCO | DIPEA | Reduces side reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
